An In-Depth Technical Guide to 3-Phenoxypropyl Bromide for Researchers and Drug Development Professionals
An In-Depth Technical Guide to 3-Phenoxypropyl Bromide for Researchers and Drug Development Professionals
Introduction: Defining a Versatile Chemical Intermediate
3-Phenoxypropyl bromide, also known by synonyms such as (3-Bromopropoxy)benzene and 1-Bromo-3-phenoxypropane, is a bifunctional organic compound with the chemical formula C₉H₁₁BrO.[1][2][3] It is essential to clarify that while sometimes referred to colloquially with aromatic substitution patterns, its structure consists of a phenoxy group linked to a three-carbon propyl chain, which is terminated by a bromine atom. This arrangement makes it a valuable reagent in organic synthesis, providing both an ether linkage and a reactive alkyl halide handle.
For professionals in drug discovery and materials science, 3-phenoxypropyl bromide serves not as an end-product but as a crucial intermediate. Its utility lies in its ability to act as a flexible linker, connecting a stable phenyl ether moiety to other molecular scaffolds through nucleophilic substitution at the bromine-bearing carbon. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, grounded in established scientific principles and safety protocols.
Part 1: Physicochemical and Spectroscopic Profile
A precise understanding of a compound's physical and spectral properties is fundamental to its application in a research setting. These data points are the primary identifiers and quality control metrics for any chemical synthesis.
Chemical and Physical Properties
The fundamental physical and chemical identifiers for 3-phenoxypropyl bromide are summarized below. It is a liquid at room temperature with a density greater than water.[2]
| Property | Value | Source(s) |
| IUPAC Name | 1-Bromo-3-phenoxypropane | [3] |
| Synonyms | (3-Bromopropoxy)benzene, 3-Phenoxypropyl bromide | [1][2] |
| CAS Number | 588-63-6 | [1][2][3] |
| Molecular Formula | C₉H₁₁BrO | [1][2] |
| Molecular Weight | 215.09 g/mol | [2][3] |
| Appearance | Clear Liquid | [4] |
| Melting Point | 10-11 °C | [2] |
| Boiling Point | 130-134 °C at 14 mmHg | [2] |
| Density | 1.365 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.546 | [2] |
Spectroscopic Characterization: The Scientist's Fingerprint
Spectroscopic analysis provides an unambiguous structural confirmation of a synthesized molecule, a critical step in any research and development workflow.[5]
¹H NMR Spectroscopy
The proton nuclear magnetic resonance (¹H NMR) spectrum provides detailed information about the hydrogen environments in the molecule. The signals for 3-phenoxypropyl bromide are well-defined, with the protons closest to the electronegative oxygen and bromine atoms shifted downfield.[6]
| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic (Ortho) | ~7.27 | Multiplet | 2H |
| Aromatic (Meta, Para) | ~6.92 | Multiplet | 3H |
| -O-CH₂ -CH₂-CH₂-Br | ~4.09 | Triplet | 2H |
| -O-CH₂-CH₂-CH₂ -Br | ~3.59 | Triplet | 2H |
| -O-CH₂-CH₂ -CH₂-Br | ~2.31 | Quintet | 2H |
| (Data based on typical spectra in CDCl₃)[7] |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum complements the ¹H NMR by showing the chemical environment of each carbon atom. Carbons attached to the ether oxygen are significantly deshielded and appear downfield.[8]
-
Aromatic Carbons: ~158.8 ppm (C-O), ~129.5 ppm, ~121.1 ppm, ~114.5 ppm
-
Aliphatic Carbons: ~65.8 ppm (-O-C H₂-), ~32.4 ppm (-C H₂-), ~30.1 ppm (-C H₂-Br)
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups. For 3-phenoxypropyl bromide, the most crucial observations are the presence of the ether linkage and the absence of a hydroxyl (-OH) peak, which would indicate unreacted phenol starting material.[5]
-
C-O-C (Aryl-Alkyl Ether) Stretch: Two characteristic bands around 1245 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).[5]
-
C-H (sp³ Aliphatic) Stretch: 2870-2960 cm⁻¹.[5]
-
C=C (Aromatic) Stretch: 1500-1600 cm⁻¹.[5]
-
C-Br Stretch: 550-750 cm⁻¹.[5]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern. The spectrum for 3-phenoxypropyl bromide will exhibit a characteristic molecular ion peak (M+) cluster around m/z 214 and 216, with roughly equal intensity, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. A common fragmentation pattern for alkyl aryl ethers is the cleavage of the alkyl chain, resulting in a prominent phenoxy cation at m/z 94.[9]
Part 2: Synthesis and Reactivity
Core Synthesis Protocol: Williamson Ether Synthesis
The most common and reliable method for preparing 3-phenoxypropyl bromide is a variation of the Williamson ether synthesis.[5] This Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide. To synthesize the target molecule, phenol is first deprotonated with a base to form sodium phenoxide, which then reacts with an excess of 1,3-dibromopropane.
Causality Behind Experimental Choices:
-
Base: Sodium hydroxide is a strong, inexpensive base sufficient to fully deprotonate the acidic phenol.
-
Alkyl Halide: 1,3-dibromopropane is used. A primary halide is essential to favor the desired Sₙ2 pathway and minimize the competing E2 elimination side reaction.[10]
-
Stoichiometry: Using an excess of 1,3-dibromopropane is critical to reduce the formation of the primary byproduct, 1,3-diphenoxypropane, where the phenoxide reacts at both ends of the dibromide.
Detailed Experimental Protocol:
-
Phenoxide Formation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve phenol (1.0 eq) in a suitable solvent like ethanol or acetonitrile.
-
Add a solution of sodium hydroxide (1.1 eq) in water and stir the mixture for 15 minutes at room temperature to form the sodium phenoxide salt.[10]
-
Alkylation: Add 1,3-dibromopropane (2.0-3.0 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (typically 70-80 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[10]
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Add water to the residue and extract the product with a nonpolar organic solvent like diethyl ether or dichloromethane (3x volume).
-
Purification: Wash the combined organic layers with 10% aqueous NaOH to remove any unreacted phenol, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield pure 3-phenoxypropyl bromide.[10]
Chemical Reactivity and Stability
3-Phenoxypropyl bromide possesses two key reactive sites: the alkyl bromide, which is susceptible to nucleophilic attack, and the aromatic ring, which can undergo electrophilic aromatic substitution.
Critical Safety Insight - Peroxide Formation: Like many ethers, 3-phenoxypropyl bromide can form unstable and potentially explosive peroxides upon exposure to air and light.[1][11] This is a critical safety consideration.
-
Mechanism: Free radicals attack the carbon adjacent to the ether oxygen, leading to the formation of hydroperoxides.
-
Protocol: Before use, especially with older samples, it is imperative to test for the presence of peroxides using potassium iodide (KI) starch paper or commercial test strips. If peroxides are detected, they must be quenched by adding a reducing agent like a ferrous sulfate solution before heating or distillation.
-
Prevention: Store the compound in a tightly sealed, amber glass bottle under an inert atmosphere (e.g., nitrogen or argon) and away from light.[12]
Sources
- 1. Benzene, (3-bromopropoxy)- | C9H11BrO | CID 68522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Phenoxypropyl bromide 96 588-63-6 [sigmaaldrich.com]
- 3. Benzene, (3-bromopropoxy)- [webbook.nist.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 3-Phenoxypropyl bromide(588-63-6) 1H NMR spectrum [chemicalbook.com]
- 8. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. p-Bromophenyl phenyl ether - Hazardous Agents | Haz-Map [haz-map.com]
- 12. echemi.com [echemi.com]
